molecular formula C10H10BrN3O B15206000 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B15206000
M. Wt: 268.11 g/mol
InChI Key: OWIZDFUWDDBDFT-UHFFFAOYSA-N
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Description

2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to a tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-bromophenylamine with a suitable carbonyl compound under controlled conditions. The reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can be utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol

  • 2-Aminophenol

  • 2-Bromo-5-nitrophenol

  • 4-Aminophenol

  • 3-Bromo-5-chloro-2-methylaniline

Uniqueness: 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one stands out due to its specific structure, which includes the tetrahydropyrimidinone ring

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

2-amino-4-(2-bromophenyl)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10BrN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15)

InChI Key

OWIZDFUWDDBDFT-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)N)C2=CC=CC=C2Br

Origin of Product

United States

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